molecular formula C18H22N2O B1227717 2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B1227717
M. Wt: 282.4 g/mol
InChI Key: VMBKWMXOXXGBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide is an amino acid amide.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related compound, [2-(2,3-Dimethylanilino)phenyl]methanol, was studied, revealing insights into its molecular conformation and hydrogen bonding patterns, which can be valuable for understanding the structural aspects of similar compounds like 2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide (Nasirullah et al., 2010).

Molecular Synthesis and Structural Aspects

  • Research on the synthesis, structure, and Heck cyclization of similar compounds provides insights into the chemical processes and structural characteristics that may be relevant to this compound. This includes studies on the syn- and anti-atropisomers of related N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline (Skladchikov et al., 2013).

Molecular Interactions and Bioactivity

  • The study of 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide revealed insights into hyper conjugative interactions, biological activity, and molecular docking simulations. Such studies can provide a framework for understanding the molecular interactions and potential bioactivity of this compound (Anban et al., 2017).

NMR Spectral Studies

  • NMR spectral studies on N-(j, k-Dimethylphenyl)-acetamides provide valuable information on the chemical shifts and molecular structure, which can be extrapolated to understand the properties of this compound (Gowda & Gowda, 2007).

Fluorescence and Photovoltaic Efficiency

  • Studies on the fluorescence and photovoltaic efficiency of similar compounds, such as benzothiazolinone acetamide analogs, can provide insights into the potential applications of this compound in areas like solar energy and fluorescence-based technologies (Mary et al., 2020).

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C18H22N2O/c1-12-7-5-9-16(14(12)3)19-11-18(21)20-17-10-6-8-13(2)15(17)4/h5-10,19H,11H2,1-4H3,(H,20,21)

InChI Key

VMBKWMXOXXGBLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(=O)NC2=CC=CC(=C2C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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